molecular formula C17H19ClN2O3S B2863354 1-[(4-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 1251673-34-3

1-[(4-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one

Cat. No.: B2863354
CAS No.: 1251673-34-3
M. Wt: 366.86
InChI Key: MMMMLTCMMMMBLM-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydropyridin-2-one core substituted with a 4-chlorobenzyl group at position 1 and a piperidine-1-sulfonyl moiety at position 3.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c18-15-6-4-14(5-7-15)12-19-13-16(8-9-17(19)21)24(22,23)20-10-2-1-3-11-20/h4-9,13H,1-3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMMLTCMMMMBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chloronicotinic acid.

    Introduction of the 4-chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Attachment of the Piperidinylsulfonyl Moiety: The piperidinylsulfonyl group can be attached through a sulfonylation reaction using piperidine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
  • Core Structure : 3H-pyrrol-3-one (5-membered lactam ring) vs. 1,2-dihydropyridin-2-one (6-membered lactam).
  • Substituents : Thiophene at position 5 vs. sulfonyl-piperidine; 4-chlorophenyl and phenyl groups at positions 1 and 2.
  • Key Differences : The thiophene group increases aromaticity and electron-richness compared to the sulfonyl-piperidine group, which may alter electronic distribution and binding interactions. The 6-membered lactam in the target compound likely reduces ring strain compared to the 5-membered pyrrolone .
5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one
  • Core Structure : Shared 1,2-dihydropyridin-2-one core.
  • Substituents : Oxadiazole at position 5 vs. sulfonyl-piperidine.
  • Key Differences : Oxadiazole is a bioisostere for esters or amides, offering metabolic stability and polarity. The sulfonyl-piperidine group in the target compound may enhance solubility and receptor affinity due to its hydrogen-bond acceptor properties .
SR 144528 (CB2 Receptor Antagonist)
  • Key Feature : Piperidine-sulfonyl group.
  • Pharmacological Activity : High CB2 receptor affinity (Ki = 0.6 nM) with 700-fold selectivity over CB1.
  • Comparison: The sulfonyl-piperidine motif in SR 144528 is critical for receptor binding, suggesting that the target compound may share similar interactions if tested against cannabinoid receptors. However, the dihydropyridinone core differs from SR 144528’s structure, which could alter bioavailability or target specificity .

Physicochemical and Functional Properties

Compound Name Core Structure Substituents LogP (Predicted) Key Functional Groups Potential Applications
Target Compound 1,2-dihydropyridin-2-one 4-chlorobenzyl, piperidine-sulfonyl ~3.5 Sulfonamide, lactam Agrochemicals, CNS therapeutics
Compound 3H-pyrrol-3-one Thiophene, 4-chlorophenyl ~4.2 Thiophene, lactam Heterocyclic synthesis
SR 144528 () Not specified Piperidine-sulfonyl ~2.8 Sulfonamide Cannabinoid receptor modulation
Compound 1,2-dihydropyridin-2-one Oxadiazole, 4-chlorobenzyl ~3.0 Oxadiazole, lactam Drug discovery (bioisosteres)
  • LogP Trends: The target compound’s LogP is moderated by the polar sulfonyl group, balancing the lipophilic 4-chlorobenzyl group.
  • Bioavailability : Piperidine-sulfonyl groups (as in SR 144528) enhance oral activity and solubility, suggesting similar advantages for the target compound .

Biological Activity

The compound 1-[(4-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one (CAS Number: 1358227-47-0) is a novel synthetic derivative that has garnered attention for its potential biological activities. Its structure features a piperidine moiety, which is known for various pharmacological effects, including antibacterial and enzyme inhibitory activities. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C19H22ClN3O4SC_{19}H_{22}ClN_{3}O_{4}S with a molecular weight of 423.9 g/mol. The presence of the 4-chlorophenyl and piperidine groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC19H22ClN3O4S
Molecular Weight423.9 g/mol
CAS Number1358227-47-0

Antibacterial Activity

Research indicates that compounds containing piperidine derivatives exhibit significant antibacterial properties. In a study evaluating the antibacterial activity of synthesized compounds, This compound demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. The results are summarized in Table 1.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Pseudomonas aeruginosaWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Specifically, it showed strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease mechanisms.

EnzymeInhibition Activity
AcetylcholinesteraseStrong
UreaseStrong

Case Studies

In a comprehensive study published in the Brazilian Journal of Pharmaceutical Sciences, the synthesized derivatives of piperidine were assessed for their pharmacological activities. The results indicated that modifications in the piperidine structure significantly influenced the biological activity of the compounds. Notably, structural variations led to enhanced interactions with target enzymes and improved antibacterial efficacy .

In Silico Studies

Molecular docking studies have been conducted to predict the binding affinity of This compound with various biological targets. These studies revealed favorable binding interactions with dihydrofolate reductase (DHFR), indicating potential as an anti-cancer agent by inhibiting DNA synthesis .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and interaction with bacterial cell walls. The sulfonamide group is particularly noteworthy for its role in enzyme inhibition, while the piperidine moiety contributes to the overall pharmacological profile by enhancing solubility and bioavailability.

Q & A

Q. What are the key synthetic steps and analytical methods for preparing 1-[(4-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one?

Methodological Answer: The synthesis involves:

Stepwise functionalization of the dihydropyridin-2-one core with a 4-chlorophenylmethyl group via nucleophilic substitution or coupling reactions.

Sulfonylation of the piperidine moiety using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane).

Purification via column chromatography or recrystallization.
Analytical Monitoring:

  • Thin-layer chromatography (TLC) tracks reaction progress using silica gel plates and UV visualization .
  • Nuclear Magnetic Resonance (NMR) confirms regiochemistry (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups).
  • Mass Spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation relies on:

  • ¹H and ¹³C NMR to identify proton environments and carbon connectivity (e.g., dihydropyridinone ring protons at δ 5.5–6.5 ppm, sulfonyl group resonance).
  • High-resolution MS (HRMS) for exact mass determination.
  • Infrared (IR) Spectroscopy to confirm sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological Answer: Critical Parameters:

ParameterOptimization StrategyReference
Temperature Lower temps (0–25°C) reduce side reactions during sulfonylation.
Solvent Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonyl group reactivity.
Catalyst Use of p-toluenesulfonic acid (p-TSA) in cyclization steps improves reaction rates.
Yield Improvement:
  • Stepwise quenching to isolate intermediates.
  • Design of Experiments (DoE) for multivariate analysis of pH, solvent, and stoichiometry .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. antibacterial activity)?

Methodological Answer:

Assay Standardization:

  • Use consistent bacterial strains (e.g., E. coli ATCC 25922) and enzyme isoforms (e.g., human vs. bacterial targets).

Control for Purity:

  • Validate compound purity (>95%) via HPLC before biological testing.

Structural Analogs:

  • Compare activity with derivatives lacking the 4-chlorophenyl or sulfonyl groups to identify pharmacophores .

Q. How can computational methods predict physicochemical properties and drug-likeness?

Methodological Answer:

  • Software Tools:
    • SwissADME calculates logP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores.
    • Molecular docking (AutoDock Vina) models interactions with target enzymes (e.g., bacterial dihydrofolate reductase).
  • Key Metrics:
    • Optimal logP: 2–3 for membrane permeability.
    • TPSA <140 Ų for oral absorption .

Q. What challenges arise in isolating intermediates, and how are they addressed?

Methodological Answer: Common Issues:

  • Low Stability: Reactive intermediates (e.g., sulfonyl chlorides) degrade under ambient conditions.
    Solutions:
  • Low-Temperature Workup: Perform reactions at –20°C and use inert atmospheres (N₂/Ar).
  • Rapid Purification: Employ flash chromatography with silica gel or reverse-phase HPLC .

Q. How to design enzyme inhibition assays for mechanistic studies?

Methodological Answer: Protocol:

Enzyme Source: Recombinant human/bacterial enzymes (e.g., carbonic anhydrase II).

Substrate: p-Nitrophenyl acetate (hydrolysis monitored at 405 nm).

Inhibition Kinetics:

  • IC₅₀ determination via dose-response curves.
  • Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

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